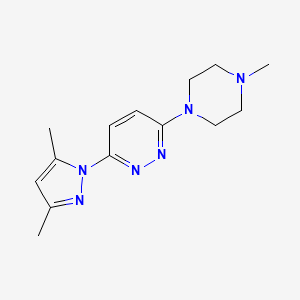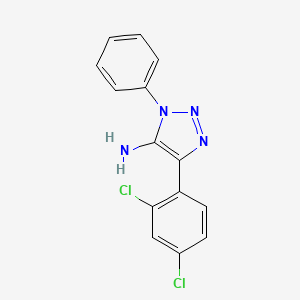![molecular formula C15H22N4O3 B6462170 tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2549011-41-6](/img/structure/B6462170.png)
tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate: is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a pyridine ring with a carbamoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. One common route includes:
-
Formation of the Pyrrolidine Ring: : Starting with a suitable pyridine derivative, the pyrrolidine ring can be introduced through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
-
Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides. This step usually requires a base such as triethylamine (TEA) to neutralize the by-products and facilitate the reaction.
-
tert-Butyl Protection: : The final step involves the protection of the amine group with a tert-butyl group. This is typically achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base like TEA.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the pyridine ring, converting it to a piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group. Reagents like sodium azide (NaN₃) can be used to introduce azide groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaN₃ in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate serves as a building block for more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medicinally, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate exerts its effects involves binding to specific molecular targets. These targets could include enzymes where the compound acts as an inhibitor or activator, or receptors where it may function as an agonist or antagonist. The exact pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of the carbamoyl group on the pyridine ring. This functional group can significantly alter the compound’s reactivity and binding properties, making it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.
Propiedades
IUPAC Name |
tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)18-11-6-7-19(9-11)12-5-4-10(8-17-12)13(16)20/h4-5,8,11H,6-7,9H2,1-3H3,(H2,16,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXFKQERLODIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)
![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)
![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)
![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)
